molecular formula C12H29F2N3Si B6361160 2-Diethylamino-1,3-dimethylimidazolinium trimethyldifluorosiliconate, 95% CAS No. 479024-68-5

2-Diethylamino-1,3-dimethylimidazolinium trimethyldifluorosiliconate, 95%

Cat. No. B6361160
CAS RN: 479024-68-5
M. Wt: 281.46 g/mol
InChI Key: HCDAMWQOWUQPNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The choice of base was important in the diazo-transfer reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction . The choice of base was important in the diazo-transfer reaction .

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with personal protective equipment to avoid dust formation . In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . Suitable extinguishing media for fires include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

N,N-diethyl-1,3-dimethyl-4,5-dihydroimidazol-1-ium-2-amine;difluoro(trimethyl)silanuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N3.C3H9F2Si/c1-5-12(6-2)9-10(3)7-8-11(9)4;1-6(2,3,4)5/h5-8H2,1-4H3;1-3H3/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDAMWQOWUQPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=[N+](CCN1C)C.C[Si-](C)(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29F2N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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